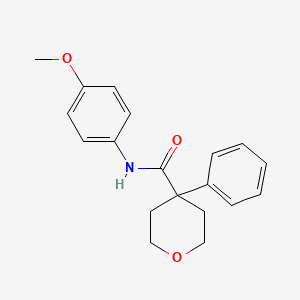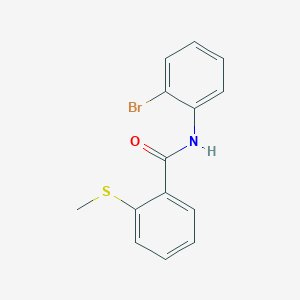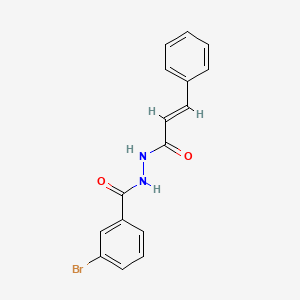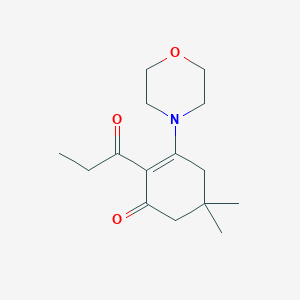
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as CDP323, is a small molecule drug that has shown potential in various scientific research applications. This compound was first synthesized in 2004 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide works by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that is involved in the activation of T cells. By inhibiting DPP-IV, this compound reduces the activation and proliferation of T cells, which in turn reduces the inflammatory response associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are associated with autoimmune diseases. Additionally, this compound has been shown to reduce the infiltration of immune cells into the central nervous system, which is a hallmark of multiple sclerosis.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in laboratory experiments is its high potency and selectivity for DPP-IV. This allows for precise control over the inhibition of T cell activation. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several potential future directions for the use of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in scientific research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another potential direction is the use of this compound in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases beyond autoimmune diseases.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3-(2,5-dioxo-1-pyrrolidinyl)propan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a molecular weight of 348.83 g/mol.
科学研究应用
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to inhibit the activity of T cells, which play a crucial role in the development of autoimmune diseases.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-10(15)3-2-4-11(9)16-12(18)7-8-17-13(19)5-6-14(17)20/h2-4H,5-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNYFZYMFPVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)


![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)

![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
